molecular formula C9H14N2 B7825608 1,2-Ethanediamine, N-(4-methylphenyl)- CAS No. 50622-50-9

1,2-Ethanediamine, N-(4-methylphenyl)-

Cat. No.: B7825608
CAS No.: 50622-50-9
M. Wt: 150.22 g/mol
InChI Key: UIPLWQINWACIJY-UHFFFAOYSA-N
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Description

1,2-Ethanediamine, N-(4-methylphenyl)-, also known as N-(4-methylphenyl)ethylenediamine, is an organic compound with the molecular formula C_9H_14N_2. It is a derivative of ethylenediamine where one of the amino groups is substituted with a 4-methylphenyl group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Ethanediamine, N-(4-methylphenyl)- can be synthesized through the reaction of 4-methylbenzaldehyde with ethylenediamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions, often at room temperature, to facilitate the formation of the imine intermediate, which is then reduced to the final product.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process may involve continuous flow reactors to ensure consistent quality and yield. The choice of reducing agents and reaction conditions can be optimized to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1,2-Ethanediamine, N-(4-methylphenyl)- undergoes various chemical reactions, including:

  • Oxidation: The amino groups can be oxidized to form nitro compounds.

  • Reduction: The compound can be reduced to form amines or amides.

  • Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are often used.

  • Substitution: Electrophilic substitution reactions typically require strong acids, such as sulfuric acid or Lewis acids like aluminum chloride.

Major Products Formed:

  • Oxidation: Nitro derivatives of the compound.

  • Reduction: Amine or amide derivatives.

  • Substitution: Nitro, chloro, or bromo derivatives of the aromatic ring.

Scientific Research Applications

1,2-Ethanediamine, N-(4-methylphenyl)- has several scientific research applications:

  • Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

  • Biology: The compound can be employed in the study of enzyme inhibition and as a building block for bioactive molecules.

  • Industry: It is used in the production of polymers, resins, and other materials that require specific chemical properties.

Mechanism of Action

The mechanism by which 1,2-Ethanediamine, N-(4-methylphenyl)- exerts its effects depends on its specific application. For example, in coordination chemistry, the compound acts as a bidentate ligand, coordinating to metal ions through its two amino groups. This can influence the electronic properties and reactivity of the metal complex.

Molecular Targets and Pathways Involved:

  • Coordination Chemistry: The amino groups coordinate to metal ions, forming stable complexes.

  • Enzyme Inhibition: The compound may interact with specific enzyme active sites, inhibiting their activity.

  • Drug Design: It can interact with biological targets, such as receptors or enzymes, to modulate their function.

Comparison with Similar Compounds

  • N-methyl-ethylenediamine

  • N,N-dimethyl-ethylenediamine

  • N-phenylethylenediamine

  • N-(2-methylphenyl)ethylenediamine

These compounds differ in their substituents, which can affect their reactivity, binding affinity, and overall utility in various applications.

Properties

IUPAC Name

N'-(4-methylphenyl)ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-8-2-4-9(5-3-8)11-7-6-10/h2-5,11H,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIPLWQINWACIJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10560342
Record name N~1~-(4-Methylphenyl)ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10560342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50622-50-9
Record name N~1~-(4-Methylphenyl)ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10560342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-methylaniline hydrochloride (15.0 g, 0.10 mole), 2-oxazolidinone (8.7 g, 0.10 mole) and 40 ml of 2-(2-methoxyethoxy)ethanol was heated in an oil bath to 170° C. for four hours. On cooling to room temperature, a solid formed. Workup as described in Examples 1 and 8, followed by distillation at 110° C. to 120° C. (1.5 mm Hg) gave a 76 percent yield of the material as a clear liquid which slowly solidified on standing at ambient temperatures to a low-melting solid.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
76%

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